Bis-CH2-PEG2-acid

PROTAC Linker Length Ternary Complex

PROTAC linker length mismatches cause failed ternary complex formation and irreproducible degradation data. Bis-CH2-PEG2-acid provides a defined ~7-8 Å spacer for close-proximity E3 ligase/target pairs. - **Monodisperse PEG2 core**: Eliminates polydisperse batch variability; supports GMP and regulatory filing. - **Aqueous-compatible**: Preserves protein conformation during ADC/enzyme conjugation-no denaturing organic co-solvents. - **Precise SAR control**: Single ethylene oxide unit difference alters DC50 and Dmax; this exact chain length ensures reproducibility.

Molecular Formula C7H12O6
Molecular Weight 192.17 g/mol
Cat. No. B11903849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-CH2-PEG2-acid
Molecular FormulaC7H12O6
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC(COCCOCC(=O)O)C(=O)O
InChIInChI=1S/C7H12O6/c8-6(9)1-2-12-3-4-13-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)
InChIKeyTXLVHGCDQPITTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-CH2-PEG2-acid: PEG2 Diacid Linker


Bis-CH2-PEG2-acid is a short-chain, monodisperse polyethylene glycol (PEG) linker bearing two terminal carboxylic acid functionalities . With a molecular formula of C₇H₁₂O₆ and a molecular weight of 192.17 g/mol, it belongs to the class of PEG-based PROTAC linkers . The compound features a central PEG2 (diethylene glycol) spacer flanked by carboxymethyl groups, yielding a hydrophilic tether that enhances aqueous solubility of conjugated payloads while providing reactive handles for amide bond formation with primary amines . Its defined, single-length chain (approximately two ethylene oxide units) enables precise control over the spatial separation between conjugated ligands, a critical parameter in the rational design of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional molecules [1].

Bis-CH2-PEG2-acid Substitution Risks


While multiple PEG-based diacid linkers exist within the PROTAC linker toolbox, their substitution is not functionally neutral. Linker length, a direct consequence of the number of PEG repeating units, dictates the spatial distance between the target-binding warhead and the E3 ligase-recruiting moiety, profoundly influencing the stability and formation efficiency of the ternary complex (Target-PROTAC-E3 ligase) . Studies on PROTACs demonstrate that variations as subtle as a single ethylene oxide unit (e.g., PEG2 vs. PEG3) can dramatically alter degradation potency (DC₅₀) and maximal degradation efficacy (Dₘₐₓ), even when ligand binding affinities remain unchanged [1]. Furthermore, the physicochemical properties of the linker directly modulate the overall conjugate's aqueous solubility, cell permeability, and metabolic stability, all of which are critical for achieving favorable drug metabolism and pharmacokinetic (DMPK) profiles [2]. Therefore, arbitrary replacement of Bis-CH2-PEG2-acid with a longer or shorter analog, such as Bis-PEG3-acid, introduces uncontrolled variables in both pharmacodynamic (ternary complex geometry) and pharmacokinetic (solubility, permeability) outcomes, undermining the reproducibility and predictive power of structure-activity relationship (SAR) studies.

Bis-CH2-PEG2-acid Differentiation Evidence


Precise Spacer Length for Ternary Complex Control

Bis-CH2-PEG2-acid provides a precise contour length of approximately 7-8 Å between conjugation points, a dimension tailored for target-E3 ligase pairs where binding pockets are in close proximity. In contrast, longer PEG linkers like PEG3 or PEG4 extend the tether length by ~3.5 Å per additional unit, which can force suboptimal ternary complex geometries and reduce degradation efficiency [1]. Class-level evidence from PROTAC literature indicates that linker length is a critical determinant of degradation potency, with optimal lengths varying by target [2]. Specifically, PEG2 confers the smallest hydration shell among PEG oligomers; its two ether oxygens are sufficient to quench aggregation, but the backbone remains shorter than most ligand-ligase distances, making it well-suited to 'tight' geometries where the binding pockets are situated almost face-to-face .

PROTAC Linker Length Ternary Complex Structure-Activity Relationship

Aqueous Solubility vs. Alkyl Linkers

The PEG backbone of Bis-CH2-PEG2-acid imparts significantly higher aqueous solubility compared to alkyl chain linkers of comparable length [1]. While specific quantitative solubility data for Bis-CH2-PEG2-acid alone is not publicly available as a standalone metric in primary literature, the compound is reported by vendors to be soluble in water, DMF, and DMSO . Class-level inference from PEG linker literature indicates that the hydrophilic ether oxygen atoms increase the water solubility of the conjugate, improving pharmaceutical properties and often enabling high yields in bioconjugation reactions [2]. In contrast, alkyl linkers such as C6-diacid (adipic acid) exhibit limited aqueous solubility, necessitating organic co-solvents that can denature sensitive biomolecules or complicate downstream purification.

Solubility PEG Linker Bioconjugation Drug Delivery

Monodispersity for Reproducible Synthesis

Bis-CH2-PEG2-acid is a monodisperse PEG compound with a defined molecular weight of 192.17 g/mol (C₇H₁₂O₆), enabling precise stoichiometric control in bioconjugation reactions . This is in direct contrast to polydisperse PEG mixtures, which contain a distribution of chain lengths and molecular weights [1]. The use of monodisperse PEG linkers in PROTAC construction is critical for achieving reproducible pharmacokinetic and pharmacodynamic profiles, as the hydrodynamic radius and solubility of the resulting conjugate are fixed and predictable [2]. Polydisperse PEG linkers introduce significant heterogeneity, complicating analytical characterization, batch-to-batch consistency, and the interpretation of structure-activity relationships.

Monodisperse PEG Reproducibility PROTAC Synthesis Analytical Characterization

Bis-CH2-PEG2-acid Application Scenarios


Tight-Binding PROTAC Geometries

Bis-CH2-PEG2-acid is optimally deployed in PROTAC campaigns where structural biology or computational modeling suggests that the target protein and E3 ligase binding pockets are in close proximity. The defined ~7-8 Å spacer provided by the PEG2 chain facilitates the formation of a stable, productive ternary complex without steric clashes or excessive conformational entropy that can arise from longer, more flexible linkers . This makes it a strategic choice for initial linker SAR exploration or for targets where longer PEG linkers (e.g., PEG3, PEG4) have been empirically shown to yield poor degradation efficiency .

Aqueous Bioconjugation Without Co-Solvents

The hydrophilic PEG2 core of Bis-CH2-PEG2-acid renders the linker readily soluble in aqueous buffers, a critical advantage for conjugating sensitive biomolecules such as antibodies, enzymes, or fragile protein complexes . Unlike hydrophobic alkyl linkers that require organic co-solvents (e.g., DMF, DMSO) which can denature proteins, Bis-CH2-PEG2-acid can be used in wholly aqueous reaction systems, preserving native conformation and activity . This property is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and in the preparation of PEGylated protein therapeutics, where maintaining biological function is paramount [1].

Homogeneous Conjugate Synthesis

The monodisperse nature of Bis-CH2-PEG2-acid is essential for generating homogeneous conjugates suitable for rigorous analytical characterization and regulatory filing . In industrial settings, such as GMP manufacturing of ADC or PROTAC clinical candidates, the use of a monodisperse linker eliminates the complexities associated with polydisperse PEG mixtures, ensuring consistent product quality, reproducible pharmacokinetics, and simplified impurity profiling by LC-MS . This attribute directly supports the development of well-defined, high-purity therapeutic candidates.

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